molecular formula C11H11ClF3N B1404856 [4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine CAS No. 1270521-59-9

[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Cat. No. B1404856
M. Wt: 249.66 g/mol
InChI Key: UFNZLQSUZBZPGP-UHFFFAOYSA-N
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Description

“4-Chloro-3-(trifluoromethyl)phenylmethanamine” is a chemical compound . It is extensively utilized in diverse scientific studies due to its remarkable properties.

Scientific Research Applications

Application in Synthesis of Aryloxyphenyl Cyclopropyl Methanones

One notable application of compounds related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine is in the efficient, high-yield synthesis of aryloxyphenyl cyclopropyl methanones, which have shown promising anti-tubercular activities. The synthesized compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds even showed activity against multi-drug-resistant strains (Dwivedi et al., 2005).

Use in Synthesis and Mechanistic Study of Benzodiazepines

Another application is in the mechanistic study of benzodiazepine synthesis. This research focused on the reactions between diphenylamine and diethyl 2-phenylmalonate to produce benzodiazepine derivatives. The study provided valuable insights into the reaction mechanisms and interactions involved in this process (Zhou & Li, 2019).

Involvement in Synthesis of Luminescent Platinum Complexes

The compound's derivatives have been used in synthesizing luminescent platinum(II) complexes. These complexes were designed to examine fluid- and solid-state interactions, offering insights into the oligomeric and ligand-ligand interactions in these compounds (Lai et al., 1999).

Contribution to Photocytotoxicity Studies

Compounds derived from 4-Chloro-3-(trifluoromethyl)phenylmethanamine have been utilized in studying photocytotoxic properties of Iron(III) complexes. These complexes displayed significant photocytotoxicity in red light, opening new avenues for cancer treatment and cellular imaging (Basu et al., 2014).

Role in Synthesis of Antidepressant Agents

Additionally, derivatives of this compound have been involved in the design of novel "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds demonstrated robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNZLQSUZBZPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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